molecular formula C5H13ClN2 B2947412 Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride CAS No. 118634-23-4

Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride

Cat. No.: B2947412
CAS No.: 118634-23-4
M. Wt: 136.62
InChI Key: LHPIEVBBBKESNH-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of complex molecules. The hydrochloride salt form enhances its solubility and stability, making it easier to handle in laboratory and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride typically involves the reduction of cyclopentanone followed by amination. One common method is the catalytic hydrogenation of cyclopentanone in the presence of ammonia or an amine source, using a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to achieve the desired product.

Another approach involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the synthesis. For example, asymmetric hydrogenation or enzymatic reduction can be employed to obtain the (1R,2R) configuration with high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid, followed by crystallization and purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Further reduction of the diamine can lead to the formation of cyclopentane derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Cyclopentane derivatives

    Substitution: N-substituted cyclopentane diamines

Scientific Research Applications

Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. In medicinal chemistry, it is used to design enzyme inhibitors that can block the activity of target enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride can be compared with other similar compounds, such as:

    (1R,2R)-rel-2-Phenylcyclopropanamine hydrochloride: This compound has a similar chiral structure but with a phenyl group attached to the cyclopropane ring, offering different reactivity and applications.

    (1R,2R)-trans-2-Aminocyclopentanol hydrochloride: This compound has a hydroxyl group instead of an amino group, leading to different chemical properties and uses.

    (1R,2R)-2-Amino-5,5-difluoro-cyclohexanol hydrochloride: The presence of fluorine atoms in this compound provides unique chemical and biological properties compared to this compound.

The uniqueness of this compound lies in its specific chiral configuration and the presence of two amino groups, which make it a versatile and valuable compound in various fields of research and industry.

Properties

IUPAC Name

(1R,2R)-cyclopentane-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,6-7H2;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPIEVBBBKESNH-TYSVMGFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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